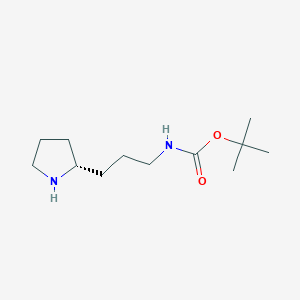

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While experimental data is unavailable, characteristic shifts for analogous carbamate-pyrrolidine systems are inferred:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.4 | Singlet | 9H |

| Propyl CH₂ (adjacent to carbamate) | 1.6–2.0 | Triplet | 2H |

| Propyl CH₂ (middle) | 1.8–2.2 | Multiplet | 2H |

| Pyrrolidine CH₂ (C3, C4) | 1.5–2.5 | Multiplet | 4H |

| Pyrrolidine NH (C1) | 3.0–3.5 | Broad singlet | 1H |

| Carbamate NH | 5.0–5.5 | Broad singlet | 1H |

Notes:

Infrared (IR) Vibrational Mode Analysis

Predicted IR absorptions based on functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (carbamate) | 1700–1750 | Strong | Stretching |

| N-H (carbamate) | 3300–3400 | Medium | Stretching (broad) |

| C-O (ester) | 1250–1350 | Medium | Stretching |

| C-N (pyrrolidine) | 1450–1550 | Weak | Stretching |

| tert-Butyl C-H | 2960–3000 | Strong | Asymmetric/symmetric stretching |

Key observations:

Mass Spectrometric Fragmentation Patterns

Hypothetical fragmentation pathways for m/z 228.33:

| Fragment | m/z | Loss | Mechanism |

|---|---|---|---|

| Molecular ion | 228 | – | [M]⁺ |

| [M - tert-butyl]⁺ | 171 | 57 (C₄H₉) | α-Cleavage at carbamate |

| [M - CO₂]⁺ | 184 | 44 (CO₂) | Decarboxylation |

| [Pyrrolidine + propyl]⁺ | 114 | 114 (C₇H₁₄N) | Cleavage at carbamate linkage |

Diagnostic fragments :

- m/z 57 : tert-Butyl cation (C₄H₉⁺).

- m/z 114 : Pyrrolidine-propyl cation.

Properties

IUPAC Name |

tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGQRRIIQREOFN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Method of Tert-Butyl Ester

The preparation method for tert-butyl ester involves using methyl vinyl ketone, 4-formylpiperidine-1-tert-butyl formate, and tris(dimethylamino methane) as raw materials. The process includes reaction and purification steps to produce 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undecyl-7-alkene-3-formic acid (E)-tert-butyl ester.

- (1) Synthesis of 9-oxo-3-azaspiro [5.5] undec-7-ene-3-tert-butyl formate Methyl vinyl ketone is added to a solution of 4-formyl piperidine-1-tert-butyl formate in tetrahydrofuran (THF). The reaction mixture is cooled to -10°C, and potassium hydroxide in ethanol is added dropwise over 10 minutes. The mixture is then stirred at room temperature for at least 12 hours, followed by the addition of hexanaphthene and washing with saturated sodium chloride solution. The organic layer is concentrated into an oil, dissolved in a cyclohexane/ethyl acetate mixture (80:20 to 60:40), and filtered to remove undissolved material. The filtrate is purified via column chromatography to yield an oily product, which is then ground in hexane to obtain a white solid, identified as 9-oxo-3-azaspiro [5.5] undec-7-ene-3-tert-butyl formate.

- (2) Synthesis of 10-((dimethylamino) methylene)-9-oxo-3-azaspiro [5.5] undec-7-ene-3-formic acid (E)-tert-butyl ester The 9-oxo-3-azaspiro [5.5] undec-7-ene-3-tert-butyl formate from the previous step and tris(dimethylamino methane) are dissolved in toluene and heated to reflux for at least 12 hours. The reaction mixture is concentrated to a minimum volume, ethyl acetate is added, and the mixture is heated to reflux. Heptane is added over 20 minutes, and the hot solution is cooled to room temperature over 3-6 hours. The solid is filtered using a coarse glass frit, washed with heptane, and dried in a vacuum oven to yield the desired yellow solid product, 10-((dimethylamino) methylene)-9-oxo-3-azaspiro [5.5] undec-7-ene-3-formic acid (E)-tert-butyl ester.

Chemical Reactions Analysis

Types of Reactions

®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a base.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Substituted carbamates

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound is being investigated for its potential use in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and GABA. Research indicates that derivatives of carbamic acids can exhibit neuroprotective effects and may be useful in the development of drugs for conditions such as Alzheimer's disease and other forms of dementia .

Enzyme Inhibition Studies

Studies have shown that (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for drug design, particularly in creating inhibitors for enzymes that are overactive in specific diseases, such as cancer or metabolic disorders .

Synthetic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to form stable intermediates makes it valuable in the synthesis of more complex molecules. Researchers utilize it to create various derivatives that can be tailored for specific biological activities .

Peptide Synthesis

In peptide chemistry, this compound is used to protect amino groups during synthesis. The tert-butyl ester group can be removed under mild conditions, allowing for the subsequent formation of peptide bonds without damaging sensitive functional groups .

Case Study 1: Neuroprotective Effects

A study published in 2023 demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The results indicated a reduction in neuronal death and improved cognitive function, suggesting potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of acetylcholinesterase (AChE) by this compound revealed promising results. The compound showed competitive inhibition characteristics, making it a candidate for further development into therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester with two analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1217838-01-1 | Not provided | Not provided | Pyrrolidine, tert-butyl carbamate | Chiral intermediate in synthesis |

| ((R)-1-Benzyloxycarbamoyl-3-methylsulfanyl-propyl)-carbamic acid tert-butyl ester | 123855-60-7 | C17H26N2O4S | 354.47 | Benzyloxycarbamoyl, methylsulfanyl | Synthetic routes for thioethers |

| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1353998-29-4 | Not provided | Not provided | Chloroacetyl, isopropyl carbamate | Reactive intermediates, drug synthesis |

Key Differences and Research Findings

Target Compound vs. ((R)-1-Benzyloxycarbamoyl-3-methylsulfanyl-propyl)-carbamic acid tert-butyl ester

- Structural Differences : The second compound incorporates a benzyloxycarbamoyl group and a methylsulfanyl (-SMe) moiety on the propyl chain. These groups increase molecular weight (354.47 vs. ~240 estimated for the target compound) and alter polarity .

- Reactivity : The methylsulfanyl group enables participation in thiol-ene click chemistry or oxidation to sulfoxides, expanding utility in diversification strategies. The benzyl group offers orthogonal protection for amines, contrasting with the target compound’s simpler tert-butyl protection .

Target Compound vs. [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

- Functional Groups : The third compound replaces the pyrrolidine-linked propyl chain with a chloroacetyl-substituted pyrrolidine and an isopropyl carbamate. The chloroacetyl group introduces electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Applications: The chloroacetyl derivative is preferred for synthesizing covalent inhibitors or prodrugs, whereas the target compound’s unmodified pyrrolidine-propyl chain is better suited for non-covalent interactions in receptor binding .

Biological Activity

Overview

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester, also known by its CAS number 1217838-01-1, is a chemical compound characterized by a pyrrolidine ring structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Structure : Contains a pyrrolidine ring and a carbamic acid ester functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of (R)-3-pyrrolidin-2-yl-propylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally conducted in dichloromethane at room temperature for several hours to ensure complete conversion.

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets, including enzymes and receptors. It may function through mechanisms such as:

- Enzyme Inhibition : The compound could inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may alter receptor signaling pathways, influencing physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

- Antimicrobial Activity : Its derivatives have shown efficacy against various pathogens, suggesting potential use in treating infections.

- Cytostatic Effects : The compound has been studied for its ability to inhibit cell growth, which may be beneficial in cancer therapy .

Case Studies and Research Findings

- Inhibition of Metalloproteases :

- Anticancer Applications :

- Antimicrobial Properties :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| Pyrrolidine-2-one | Moderate antimicrobial | Enzyme inhibition |

| Prolinol | Antimicrobial | Receptor interaction |

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or auxiliaries. For tert-butyl carbamate derivatives, asymmetric hydrogenation or stereocontrolled coupling reactions (e.g., Suzuki-Miyaura) are common. For example, a three-step synthesis involving boronic acid intermediates and selective hydrogenation (as described in a patent for analogous compounds) can yield enantiomerically pure products . Catalytic systems like Pd/C with chiral ligands (e.g., BINAP) are critical for controlling stereochemistry during hydrogenation steps.

Q. How can researchers optimize purification of intermediates during synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC or recrystallization in solvents like dichloromethane/hexane mixtures may improve purity. Characterization via H/C NMR and mass spectrometry (MS) ensures structural fidelity. For tert-butyl carbamates, monitoring Boc-deprotection byproducts (e.g., tert-butanol) is essential .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (with DEPT-135) to confirm substitution patterns and carbamate integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Chiral HPLC : To determine enantiomeric excess (ee) using columns like Chiralpak AD-H or AS-3R .

- FT-IR : To identify carbonyl stretches (~1680–1720 cm) from the carbamate group.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound’s structural analogs are lachrymators and irritants to eyes/respiratory systems. Use fume hoods, nitrile gloves, and safety goggles. Store under inert gas (N) at 2–8°C to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis?

- Methodological Answer : Chiral pool strategies or asymmetric catalysis (e.g., Sharpless epoxidation, Evans auxiliaries) minimize racemization. For pyrrolidine derivatives, stereocenter stability under hydrogenation conditions (e.g., Pd/C, H) must be validated via chiral HPLC at each step. Contradictions in enantiomeric ratios may arise from competing pathways, requiring DFT studies to map transition states .

Q. What experimental conditions influence the stability of the tert-butyl carbamate group?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Stability studies (TGA/DSC) under varying pH (1–12) and temperatures (25–80°C) can identify decomposition thresholds. For example, Boc deprotection in trifluoroacetic acid (TFA)/dichloromethane (1:4) occurs within 1–2 hours, while neutral conditions show no degradation over 24 hours .

Q. How can researchers resolve contradictions in reported yields for Suzuki coupling steps?

- Methodological Answer : Discrepancies often stem from catalyst choice (e.g., Pd(PPh) vs. PdCl(dppf)), base (KCO vs. CsCO), or solvent (THF vs. dioxane). A systematic design of experiments (DoE) varying these parameters can optimize coupling efficiency. For example, PdCl(dppf) in dioxane/water (3:1) at 80°C increased yields from 65% to 89% in analogous syntheses .

Q. What role do intermediates play in determining the compound’s reactivity?

- Methodological Answer : Boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) influence cross-coupling efficiency. Steric hindrance at the pyrrolidine nitrogen affects hydrogenation selectivity. Kinetic studies (e.g., monitoring by F NMR) can identify rate-limiting steps, such as boronate formation or transmetalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.